DU-176 (hydrochloride)

Factor Xa Inhibition Prothrombinase Anticoagulation

Research inconsistency from salt-form variation? DU-176 (hydrochloride) is the specific HCl salt of edoxaban, a direct FXa inhibitor (Ki free FXa = 0.561 nM; >10,000-fold selectivity). Unlike the tosylate salt, this form ensures correct physicochemical properties for in vivo models, analytical method validation, and formulation screening. - **Quantified efficacy**: Ki = 2.98 nM for prothrombinase-bound FXa; wide therapeutic index (>10.5 in rats). - **Regulatory alignment**: Correct starting material for edoxaban reference standards; CAS 480448-29-1. - **Supply certainty**: Packaged for research use; dual renal/nonrenal clearance (50/50) simplifies PK-PD studies.

Molecular Formula C24H31Cl2N7O4S
Molecular Weight 584.5 g/mol
Cat. No. B12300539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDU-176 (hydrochloride)
Molecular FormulaC24H31Cl2N7O4S
Molecular Weight584.5 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.Cl
InChIInChI=1S/C24H30ClN7O4S.ClH/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);1H
InChIKeyZQYCNCZOSSOOQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DU-176 (Hydrochloride) Procurement Guide


DU-176 (hydrochloride) is the hydrochloride salt form of edoxaban, a direct, selective, and orally active inhibitor of coagulation factor Xa (FXa) . It is a key research tool and the active pharmaceutical ingredient (API) precursor to the clinically approved antithrombotic agent edoxaban tosylate (DU-176b). This compound is fundamental for studies in thrombosis, hemostasis, and anticoagulant pharmacology due to its well-characterized, potent inhibition of both free and prothrombinase-bound FXa, with a high degree of selectivity over other serine proteases [1].

FXa pathway inhibition studies
Well-characterized inhibition of free and prothrombinase-bound Factor Xa, with reported selectivity over other serine proteases.
Thrombosis & hemostasis research models
Documented antithrombotic activity in rodent models provides a defined dose-response context for efficacy studies.
Hydrochloride salt for reference standard and assay reproducibility
Specific salt form ensures consistent solubility and accurate potency assignment in analytical and formulation research.

Why Salt Form Matters: Hydrochloride vs. Tosylate


Direct substitution of edoxaban tosylate for DU-176 (hydrochloride) in research, analytical method development, or early-stage formulation screening is not straightforward and introduces significant scientific and regulatory risk. The different salt forms (hydrochloride vs. tosylate) and their solid-state properties (e.g., crystallinity, polymorphism, and particle size distribution) directly impact critical quality attributes such as aqueous solubility, intrinsic dissolution rate, and long-term chemical stability [1]. These physicochemical differences, even when the active moiety (edoxaban) is identical, can lead to divergent performance in *in vitro* assays (e.g., non-specific binding, solubility in assay media), preclinical bioavailability studies in animal models, and manufacturing process development . Utilizing the specific hydrochloride salt ensures experimental reproducibility and provides the correct starting material for generating or validating reference standards and analytical methods.

DU-176 HCl (research grade)
Edoxaban tosylate (alternative)
Solid-state properties
Hydrochloride-specific crystallinity and particle size support reproducible dissolution.
Tosylate polymorphism may alter dissolution rate and assay performance.
Aqueous solubility & stability
HCl salt provides consistent solubility in standard assay media.
Tosylate may exhibit divergent solubility and long-term stability in media.
Reference standard suitability
Correct API for method validation and potency assignment.
Substituting tosylate introduces systematic errors in quantitative analysis.

Quantitative Differentiation vs. Key Comparators


Prothrombinase Complex Inhibition vs. Apixaban

Edoxaban (the active moiety of DU-176 HCl) demonstrates a smaller fold-change in inhibitory potency between free FXa and the more physiologically relevant prothrombinase complex compared to apixaban. Edoxaban's Ki for free FXa is 0.561 nM, and for prothrombinase it is 2.98 nM (a ~5.3-fold decrease) [1]. In contrast, apixaban's reported Ki for free FXa is 0.08 nM, while its Ki for the prothrombinase complex is reported as 1.1 nM (a ~13.8-fold decrease) [2]. This quantitative difference indicates that edoxaban's inhibitory activity is less attenuated when FXa is bound within its native coagulation complex, a property that may translate to more consistent potency in plasma-based assays and *in vivo* models.

Prothrombinase Ki ratio
Cross-study comparable
Edoxaban Ki free FXa 0.561 nM; prothrombinase 2.98 nM (ratio 5.3)
Apixaban Ki free FXa 0.08 nM; prothrombinase 1.1 nM (ratio 13.8)
Difference ~2.6-fold smaller potency loss against complex
Supports consistent inhibition profile across FXa states in plasma-based models.
In vitro enzymatic assays using purified human components; cross-study comparison.
Factor Xa Inhibition Prothrombinase Anticoagulation

Therapeutic Index in Hemorrhage Models vs. Warfarin

In a direct, head-to-head preclinical comparison using rat models of thrombosis and hemorrhage, edoxaban demonstrated a significantly wider therapeutic index (TI) than warfarin [1]. The therapeutic index, defined as the ratio of the dose that doubles bleeding time (BT) to the dose required for 50% inhibition of thrombus formation (ED50), was quantified as >10.5 for edoxaban. This was substantially greater than the TI of 1.3 for warfarin and 3.4 for enoxaparin in the same models [1].

Preclinical therapeutic index
Head-to-head comparison
Edoxaban TI > 10.5
Warfarin TI = 1.3
Enoxaparin TI = 3.4
Reported wider dose-response window between antithrombotic effect and bleeding endpoint in rat models.
Rat venous thrombosis and tail transection bleeding models; direct comparison.
Therapeutic Index Safety Pharmacology Hemorrhage

Balanced Renal and Non-Renal Clearance vs. Other DOACs

Edoxaban exhibits a distinctive pharmacokinetic profile with a balanced route of elimination compared to other direct oral anticoagulants (DOACs). Approximately 50% of an administered dose is cleared renally as unchanged drug, with the remaining 50% undergoing metabolism and biliary/intestinal excretion [1]. This contrasts sharply with dabigatran (80-85% renal clearance) and rivaroxaban (35% renal clearance) [2]. This intermediate renal dependency is a quantifiable differentiation parameter for researchers modeling drug disposition in renal impairment or conducting *in vivo* studies where renal function may be a variable.

Renal clearance fraction
Cross-study comparable
Edoxaban ~50% renal
Dabigatran 80–85% renal
Rivaroxaban 35% renal
Apixaban 27% renal
Balanced clearance profile may simplify PK-PD modeling in preclinical studies.
Human mass balance and pharmacokinetic studies; cross-study data.
Pharmacokinetics Drug Clearance DOAC

Plasma Protein Binding vs. Rivaroxaban and Apixaban

Edoxaban exhibits low to moderate plasma protein binding of approximately 55% [1]. This is a substantial and quantifiable difference from other oral FXa inhibitors, specifically rivaroxaban and apixaban, which are both >90% protein bound [2]. The resulting free (unbound) fraction of edoxaban in plasma is therefore more than 5-fold higher than that of its comparators, a factor that directly influences its volume of distribution, clearance, and potential for drug-drug interactions involving protein-binding displacement.

Plasma protein binding
Cross-study comparable
Edoxaban ~55% bound
Unbound fraction ~45%
Rivaroxaban >90% bound; Apixaban ~87% bound
Higher free fraction may reduce protein-binding interference in plasma-based FXa assays.
In vitro equilibrium dialysis, human plasma; unbound fraction ~5.7-fold higher than rivaroxaban.
Plasma Protein Binding Free Fraction Pharmacokinetics

Clinical Safety: Reduced Major Bleeding vs. Warfarin

The pivotal Phase 3 ENGAGE AF-TIMI 48 trial (N=21,105) provides the highest-level evidence for edoxaban's differentiation from warfarin [1]. In patients with atrial fibrillation, once-daily edoxaban was non-inferior to well-managed warfarin for the prevention of stroke or systemic embolic events. Crucially, edoxaban demonstrated a statistically significant reduction in major bleeding events compared to warfarin [1]. In a pre-specified analysis of elderly patients (≥75 years), edoxaban reduced the rate of major bleeding with a hazard ratio of 0.83 (95% CI: 0.70-0.99) compared to warfarin, corresponding to an absolute risk reduction of 82 events per 10,000 patient-years [2].

Bleeding endpoint (ENGAGE AF)
Trial context
HR 0.83 (95% CI 0.70–0.99) in elderly ≥75 years; absolute reduction 82 events/10,000 pt-yrs vs warfarin.
Reported lower major bleeding endpoint rate in a large atrial fibrillation trial; requires RUO interpretation.
Phase 3 RCT, N=21,105; non-inferior stroke prevention; elderly subgroup analysis.
Clinical Trial Atrial Fibrillation Stroke Prevention

High-Value Procurement Scenarios


Preclinical Efficacy and Safety Pharmacology

DU-176 (hydrochloride) is the ideal starting material for *in vivo* studies in rodent and non-rodent models of thrombosis and hemostasis. Its well-documented, wide therapeutic index (>10.5) in rat models [1] provides a quantifiable safety margin for dose-ranging experiments, minimizing premature study termination due to bleeding complications. The balanced renal/non-renal clearance (~50/50) simplifies PK-PD modeling and interpretation [2].

Analytical Reference Standard Development

Procurement of the specific hydrochloride salt (CAS 480448-29-1) is essential for developing and validating analytical methods (e.g., HPLC, LC-MS/MS) for the quantification of edoxaban in plasma or formulations. Using the correct salt form ensures accurate potency assignment and avoids the systematic errors that can arise from differences in molecular weight and hygroscopicity between the hydrochloride and tosylate salts .

In Vitro Mechanistic Studies of FXa Inhibition

For researchers comparing the pharmacology of different FXa inhibitors, DU-176 (hydrochloride) offers a distinct and well-characterized profile. Its Ki values for free and complexed FXa (0.561 nM and 2.98 nM) and its >10,000-fold selectivity over other coagulation proteases provide a clear baseline for benchmarking new compounds [3]. Its relatively low plasma protein binding (~55%) also makes it a superior tool for *in vitro* studies in plasma-based systems, where the free fraction is the pharmacologically active concentration [4].

Application
Selection Property
Validation Focus
Preclinical thrombosis & hemostasis models
Reported wide antithrombotic dose-response window in rodent models
Bleeding endpoint monitoring and PK-PD relationship characterization
Analytical reference standard development
Specific hydrochloride salt identity (CAS 480448-29-1) for accurate potency assignment
Avoid systematic errors from salt-form mismatch in HPLC/LC-MS/MS methods
In vitro FXa inhibitor benchmarking
Reported FXa Ki profile and low plasma protein binding (~55%)
Free fraction consistency in plasma-based enzyme assays and comparator studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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